molecular formula C7H5N5 B12966283 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B12966283
M. Wt: 159.15 g/mol
InChI Key: FCSRLJAXLZBMQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, high yields, and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, which can exhibit enhanced biological activities and other desirable properties .

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. Its ability to form stable bicyclic structures and participate in diverse chemical reactions makes it a valuable compound in various fields of research .

Properties

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-5-1-2-6-10-11-7(9)12(6)4-5/h1-2,4H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRLJAXLZBMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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